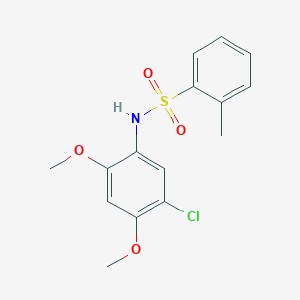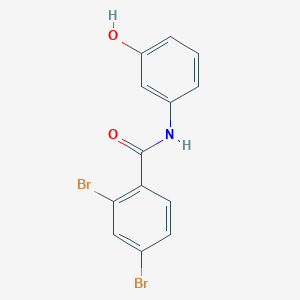
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to selectively kill cancer cells while sparing normal cells.
Wirkmechanismus
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide inhibits glutaminase by binding to its allosteric site, which is distinct from its active site. This results in the inhibition of glutamine metabolism and the accumulation of toxic levels of ammonia and glutamine in cancer cells, leading to their death. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, while sparing normal cells.
Biochemical and physiological effects:
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models of cancer. It has also been shown to reduce the levels of glutamate and lactate in cancer cells, indicating a decrease in glutamine metabolism. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to have minimal toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several advantages for lab experiments, including its selectivity for cancer cells that are dependent on glutamine metabolism, its ability to enhance the anticancer effects of other drugs, and its minimal toxicity in normal cells and tissues. However, N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has some limitations, including its low solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the use of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in scientific research. One direction is to develop more potent and selective glutaminase inhibitors that can overcome the limitations of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. Another direction is to explore the use of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in combination with other drugs to enhance their anticancer effects. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, should be investigated using N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide as a tool.
Synthesemethoden
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be synthesized using a two-step procedure. In the first step, 6-chloro-1,3-benzothiazole-2-amine is reacted with 4-phenoxybenzoyl chloride in the presence of triethylamine to form N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. In the second step, the crude product is purified by column chromatography to obtain pure N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been widely used in scientific research to study the role of glutaminase in cancer cells. It has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, such as triple-negative breast cancer cells, renal cell carcinoma cells, and glioblastoma cells. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been used in combination with other drugs to enhance their anticancer effects.
Eigenschaften
Produktname |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
|---|---|
Molekularformel |
C20H13ClN2O2S |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C20H13ClN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24) |
InChI-Schlüssel |
AXEFJUJWWPKRGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)



![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)
![2,4-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310277.png)

![2,4-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B310279.png)
![N-[4-(diethylamino)-2-methylphenyl]cyclopentanecarboxamide](/img/structure/B310281.png)